molecular formula C15H17N3O2 B1512084 Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 912635-60-0

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B1512084
CAS No.: 912635-60-0
M. Wt: 271.31 g/mol
InChI Key: MJFGNVPJJNQWKK-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound characterized by its molecular formula C15H17N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common approach is the cyclization of pyrazole derivatives catalyzed by gold or sodium hydride (NaH). The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Exhibits biological activities such as antimicrobial, anti-inflammatory, and antiviral properties.

  • Industry: Utilized in the production of organic materials and bioactive compounds.

Mechanism of Action

The mechanism by which Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is part of a broader class of pyrrolopyrazine derivatives. Similar compounds include:

  • 1-Benzyl-4-hydroxy-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one: Exhibits similar biological activities and structural features.

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral properties.

Properties

IUPAC Name

ethyl 5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)14-12-9-18(10-13(12)16-17-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFGNVPJJNQWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740108
Record name Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912635-60-0
Record name Ethyl 1,4,5,6-tetrahydro-5-(phenylmethyl)pyrrolo[3,4-c]pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912635-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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